Welcome to the BenchChem Online Store!
molecular formula C5H11NO2S B1433559 l-Methionine-d4 CAS No. 67866-75-5

l-Methionine-d4

Cat. No. B1433559
M. Wt: 153.24 g/mol
InChI Key: FFEARJCKVFRZRR-WDNFZIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Reaction Step One
Quantity
39.77 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

Inputs

Step One
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Smiles
NC(CCSC)C(=O)[O-].[K+]
Step Two
Name
Quantity
39.77 kg
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 25° C
CUSTOM
Type
CUSTOM
Details
in the reactor, quantities of reaction solution corresponding to the inflow
CUSTOM
Type
CUSTOM
Details
are removed from the lower part of the reactor
CUSTOM
Type
CUSTOM
Details
The suspension removed
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
NC(CCSC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Reaction Step One
Quantity
39.77 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

Inputs

Step One
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Smiles
NC(CCSC)C(=O)[O-].[K+]
Step Two
Name
Quantity
39.77 kg
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 25° C
CUSTOM
Type
CUSTOM
Details
in the reactor, quantities of reaction solution corresponding to the inflow
CUSTOM
Type
CUSTOM
Details
are removed from the lower part of the reactor
CUSTOM
Type
CUSTOM
Details
The suspension removed
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
NC(CCSC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Reaction Step One
Quantity
39.77 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

Inputs

Step One
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Smiles
NC(CCSC)C(=O)[O-].[K+]
Step Two
Name
Quantity
39.77 kg
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 25° C
CUSTOM
Type
CUSTOM
Details
in the reactor, quantities of reaction solution corresponding to the inflow
CUSTOM
Type
CUSTOM
Details
are removed from the lower part of the reactor
CUSTOM
Type
CUSTOM
Details
The suspension removed
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
NC(CCSC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Reaction Step One
Quantity
39.77 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

Inputs

Step One
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Smiles
NC(CCSC)C(=O)[O-].[K+]
Step Two
Name
Quantity
39.77 kg
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 25° C
CUSTOM
Type
CUSTOM
Details
in the reactor, quantities of reaction solution corresponding to the inflow
CUSTOM
Type
CUSTOM
Details
are removed from the lower part of the reactor
CUSTOM
Type
CUSTOM
Details
The suspension removed
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
NC(CCSC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05770769

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Reaction Step One
Quantity
39.77 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([O-:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].[K+].N[C@H](C(O)=O)CCSC.[K].C(=O)=O>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:0.1,^1:19|

Inputs

Step One
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Smiles
NC(CCSC)C(=O)[O-].[K+]
Step Two
Name
Quantity
39.77 kg
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 25° C
CUSTOM
Type
CUSTOM
Details
in the reactor, quantities of reaction solution corresponding to the inflow
CUSTOM
Type
CUSTOM
Details
are removed from the lower part of the reactor
CUSTOM
Type
CUSTOM
Details
The suspension removed
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
NC(CCSC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.